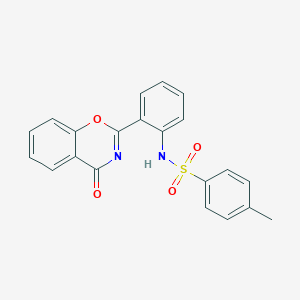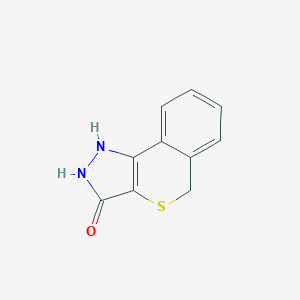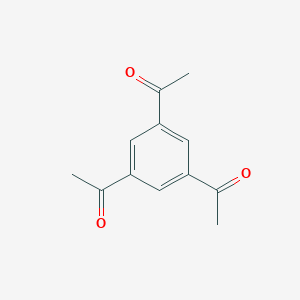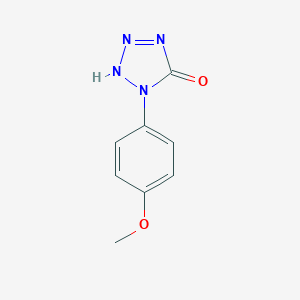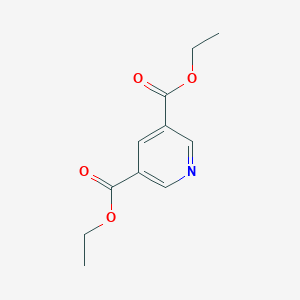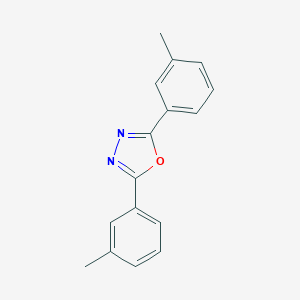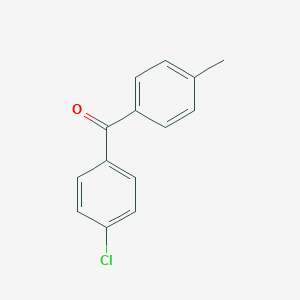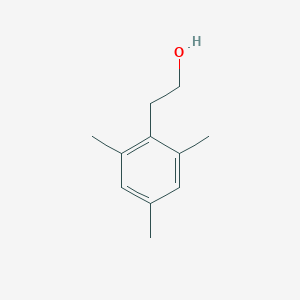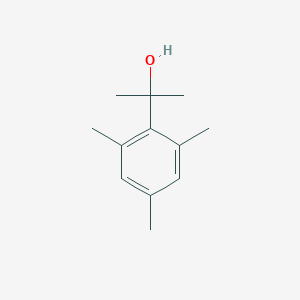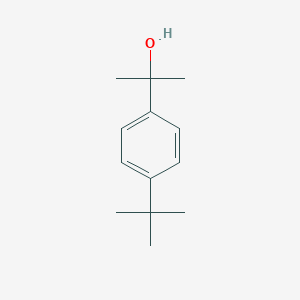
2-(4-Tert-butylphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Tert-butylphenyl)propan-2-ol, commonly known as tert-butylphenylpropanol, is a chemical compound with the molecular formula C14H22O. It is a white crystalline solid that is widely used in scientific research for its unique properties. The compound is synthesized through a complex process that involves several steps and is used in various industries, including pharmaceuticals, agrochemicals, and cosmetics.
Mécanisme D'action
The mechanism of action of 2-(4-Tert-butylphenyl)propan-2-ol is not fully understood. However, studies have shown that the compound can inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity.
Effets Biochimiques Et Physiologiques
2-(4-Tert-butylphenyl)propan-2-ol has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models, which suggests that it may have therapeutic potential for the treatment of inflammatory diseases. It has also been shown to have antiviral activity, which could be useful in the development of new antiviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-Tert-butylphenyl)propan-2-ol in lab experiments is its unique properties. The compound exhibits anti-inflammatory, antioxidant, and antiviral properties, which make it a valuable tool for studying these biological processes. However, one of the limitations of using the compound is its toxicity. High doses of the compound can be toxic to cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-Tert-butylphenyl)propan-2-ol. One direction is to further investigate its mechanism of action. Understanding how the compound works at the molecular level could provide insights into its therapeutic potential. Another direction is to explore its potential as a drug candidate. The compound's anti-inflammatory, antioxidant, and antiviral properties make it a promising candidate for the development of new drugs. Finally, future research could focus on developing new synthesis methods for the compound that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 2-(4-Tert-butylphenyl)propan-2-ol involves several steps. The first step is the condensation of p-tert-butylphenol with acetone, which results in the formation of 4-(1,1-dimethylethyl)phenol. This intermediate is then reduced using sodium borohydride to yield the final product, 2-(4-Tert-butylphenyl)propan-2-ol. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
2-(4-Tert-butylphenyl)propan-2-ol has several applications in scientific research. One of the most significant applications is in the field of drug discovery. The compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs. It has also been shown to have antiviral activity against several viruses, including influenza and herpes simplex virus.
Propriétés
Numéro CAS |
23853-82-9 |
|---|---|
Nom du produit |
2-(4-Tert-butylphenyl)propan-2-ol |
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
2-(4-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H20O/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)14/h6-9,14H,1-5H3 |
Clé InChI |
NZOYROYEQWWFIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)O |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)O |
Autres numéros CAS |
23853-82-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



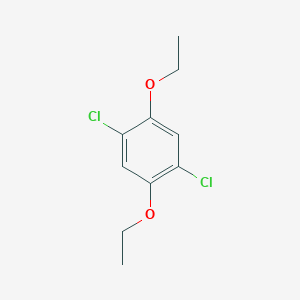
![2-[(E)-2-Phenylethenyl]benzoic acid](/img/structure/B188980.png)
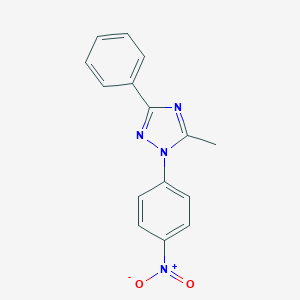
![Spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B188982.png)
![Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-](/img/structure/B188983.png)
